1-{4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl}-1-ethanone
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Overview
Description
1-{4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl}-1-ethanone is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of bromine, methoxy, and fluorine substituents, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl}-1-ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 2-bromo-5-methoxybenzyl bromide with a fluorophenyl ethanone derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-{4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl}-1-ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like DMF or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzyl ethers and thioethers.
Oxidation Reactions: Products include ketones and carboxylic acids.
Reduction Reactions: Products include alcohols and alkanes.
Scientific Research Applications
1-{4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl}-1-ethanone is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Employed in the development of probes for biological imaging and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl}-1-ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit the activity of kinases or proteases, leading to altered cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methoxybenzyl bromide: A precursor in the synthesis of 1-{4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl}-1-ethanone.
4-Methoxybenzyl bromide: Shares structural similarities but lacks the fluorine and ethanone functionalities.
Fluorophenyl ethanone derivatives: Compounds with similar fluorine and ethanone groups but different substituents on the aromatic ring.
Uniqueness
This compound is unique due to the combination of bromine, methoxy, and fluorine substituents, which confer distinct reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .
Properties
IUPAC Name |
1-[4-[(2-bromo-5-methoxyphenyl)methoxy]-3-fluorophenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFO3/c1-10(19)11-3-6-16(15(18)8-11)21-9-12-7-13(20-2)4-5-14(12)17/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYPUGYYEIIDPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC2=C(C=CC(=C2)OC)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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